molecular formula C7H4BrNS B8484593 3-(4-Bromo-thiophen-2-yl)-acrylonitrile

3-(4-Bromo-thiophen-2-yl)-acrylonitrile

Cat. No.: B8484593
M. Wt: 214.08 g/mol
InChI Key: ZAQJLFAAMANWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-thiophen-2-yl)-acrylonitrile is a heterocyclic acrylonitrile derivative featuring a bromine-substituted thiophene ring. Thiophene-based acrylonitriles are pivotal in materials science and medicinal chemistry due to their electron-deficient nature, enabling applications in optoelectronics, organic semiconductors, and as enzyme inhibitors . The bromine atom at the 4-position of the thiophene ring enhances electronic polarization, making the compound suitable for photophysical studies and functional material design . Its synthesis typically involves cross-coupling or condensation reactions, with structural analogs demonstrating utility in photochromic materials, corrosion inhibition, and bioprobes .

Properties

Molecular Formula

C7H4BrNS

Molecular Weight

214.08 g/mol

IUPAC Name

3-(4-bromothiophen-2-yl)prop-2-enenitrile

InChI

InChI=1S/C7H4BrNS/c8-6-4-7(10-5-6)2-1-3-9/h1-2,4-5H

InChI Key

ZAQJLFAAMANWIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)C=CC#N

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Photophysical Properties

  • Thiophene vs. Thiazole Derivatives : Thiophene-based acrylonitriles (e.g., 3-(4-Bromo-thiophen-2-yl)-acrylonitrile) exhibit red-shifted absorption maxima compared to thiazole analogs due to reduced aromatic stabilization in thiophene . Thiazole derivatives (e.g., compounds in ) show enhanced electron-withdrawing effects, improving corrosion inhibition efficiency (e.g., 82% inhibition at 10 μM for benzimidazole analogs ).
  • Solvent Effects: Polar solvents like DMSO increase molar extinction coefficients (ε) in pyridyl-substituted acrylonitriles (ε2 up to 27,000 M⁻¹cm⁻¹ in ethyl acetate), whereas non-polar solvents induce hypochromic shifts .

Contradictions and Limitations

  • Bromine’s Dual Role: In holographic materials, bromine acts as an electron donor , whereas in thiophene-based systems, it serves as an electron-withdrawing group due to inductive effects . This discrepancy underscores context-dependent electronic behavior.
  • Bioactivity vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.